3,4-Difluoro-2-hydroxyphenylacetonitrile
Description
Contextualization of Fluorinated Aromatic Compounds in Chemical Synthesis
Fluorinated aromatic compounds are a cornerstone of modern chemical synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical properties. Due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, its incorporation can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These modifications are highly desirable in drug discovery and development, leading to the creation of more potent and stable therapeutic agents. In academic research, the synthesis and application of fluorinated aromatics are driven by the quest for novel molecules with unique reactivity and functionality.
Significance of Phenylacetonitrile (B145931) Scaffolds in Organic Chemistry Research
The phenylacetonitrile scaffold, characterized by a phenyl group attached to a cyanomethyl group, is a versatile building block in organic chemistry. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, making it a valuable intermediate in the synthesis of more complex molecules. Phenylacetonitrile and its derivatives are precursors to a wide array of compounds, including pharmaceuticals, dyes, and polymers. For instance, it has historically been used in the synthesis of the antibiotic penicillin. The reactivity of the benzylic position also allows for further functionalization, expanding its utility in the construction of diverse molecular architectures.
Overview of Academic Investigations on Hydroxyphenylacetonitrile Derivatives
Hydroxyphenylacetonitrile derivatives, which feature a hydroxyl group on the phenyl ring of the phenylacetonitrile core, are of significant interest in academic and industrial research. The hydroxyl group can modulate the electronic properties of the aromatic ring and provide a site for further chemical modification. Research into these compounds often explores their potential as intermediates for natural products, pharmaceuticals, and other biologically active molecules. For example, 4-hydroxyphenylacetonitrile is a known compound that serves as a precursor in various synthetic pathways. Academic studies often focus on developing efficient synthetic routes to these derivatives and exploring their chemical reactivity and potential applications.
Academic Rationale for Investigating 3,4-Difluoro-2-hydroxyphenylacetonitrile
In the context of medicinal chemistry research, the difluoro substitution can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the phenolic hydroxyl group, which can be critical for molecular interactions with biological targets. The 2-hydroxy-phenylacetonitrile scaffold itself is a valuable pharmacophore, and the addition of the difluoro pattern presents an opportunity to fine-tune its biological activity, selectivity, and pharmacokinetic profile.
Academic investigations into this specific compound would likely aim to:
Develop novel and efficient synthetic methodologies for its preparation.
Explore its unique chemical reactivity arising from the interplay of the nitrile, hydroxyl, and difluoro-phenyl groups.
Evaluate its potential as a key intermediate in the synthesis of novel bioactive compounds, such as enzyme inhibitors or receptor modulators.
Study its physical and spectroscopic properties to understand the structural and electronic effects of the specific substitution pattern.
Chemical and Physical Properties
Below is a data table summarizing the known properties of this compound and a comparative table with related difluorinated phenylacetonitrile isomers.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1784335-59-6 chemsrc.com |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Physical State | Not publicly available |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
| Solubility | Not publicly available |
Table 2: Comparative Properties of Difluorinated Phenylacetonitrile Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Refractive Index | Density (g/mL) |
| 2,4-Difluorophenylacetonitrile | 656-35-9 | C₈H₅F₂N | 153.13 | Liquid | n20/D 1.48 | 1.249 at 25 °C |
| 2-(3,4-Difluorophenyl)acetonitrile | 658-99-1 | C₈H₅F₂N | 153.13 | Liquid | Not available | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(3,4-difluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2 |
InChI Key |
LYGSASGBEDRBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)O)F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3,4 Difluoro 2 Hydroxyphenylacetonitrile
Reactivity of the Nitrile Functionality
The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org
Hydrolysis Reactions
The hydrolysis of a nitrile is a common method for the synthesis of carboxylic acids. chemistrysteps.com This transformation can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis : Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), would be expected to protonate the nitrile nitrogen, activating the carbon for attack by water. This would form 3,4-Difluoro-2-hydroxyphenylacetic acid and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis : Refluxing the nitrile with a strong aqueous base, like sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process initially yields the sodium salt of the carboxylic acid (sodium 3,4-difluoro-2-hydroxyphenylacetate) and ammonia. A subsequent acidification step is required to produce the free carboxylic acid. libretexts.orgopenstax.org
A generalized reaction scheme for the hydrolysis is presented below.
| Starting Material | Conditions | Intermediate | Final Product |
| 3,4-Difluoro-2-hydroxyphenylacetonitrile | 1. NaOH (aq), Δ2. H₃O⁺ | 3,4-Difluoro-2-hydroxyphenylacetamide | 3,4-Difluoro-2-hydroxyphenylacetic acid |
| This compound | H₃O⁺, Δ | 3,4-Difluoro-2-hydroxyphenylacetamide | 3,4-Difluoro-2-hydroxyphenylacetic acid |
Reduction Reactions to Amines
The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents. openstax.org This transformation is fundamental for the synthesis of phenethylamines, a class of compounds with significant biological activity. nih.govwikipedia.org
The most common and effective reagent for this conversion is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org The reaction mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel, is another established method, although it may require high pressure and temperature.
The expected product of this reaction would be 2-(2-aminoethyl)-3,4-difluorophenol.
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(2-Aminoethyl)-3,4-difluorophenol |
| Hydrogen Gas (H₂) / Palladium on Carbon (Pd/C) | Ethanol or Methanol | 2-(2-Aminoethyl)-3,4-difluorophenol |
Nucleophilic Substitution Reactions of the Nitrile Group
Direct nucleophilic substitution where the entire nitrile group acts as a leaving group is not a typical reaction pathway for arylacetonitriles. The carbon-carbon bond connecting the nitrile to the aromatic ring is strong and not readily cleaved. Reactions described as "nucleophilic substitution" on nitriles generally refer to nucleophilic additions to the carbon-nitrogen triple bond, as seen in hydrolysis and reduction. chemistrysteps.com
Decyanative Arylation via Radical Cross-Coupling
Decyanative cross-coupling is a modern synthetic method where the nitrile group is replaced by a new carbon-carbon or carbon-heteroatom bond. These reactions often proceed via radical mechanisms and are typically catalyzed by transition metals. researchgate.netresearchgate.net This allows the cyano group, often used as a synthetic handle to build a molecule, to be strategically removed and replaced.
While specific examples for this compound are not documented, related decyanative arylations of other aryl nitriles have been achieved using palladium or nickel catalysts with various coupling partners. The reaction's feasibility would depend heavily on the specific catalytic system and the electronic nature of the substrate.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (–OH) group is acidic and its oxygen atom is nucleophilic. It readily participates in reactions to form ethers and esters.
Etherification and Esterification Reactions
Etherification : The formation of an ether from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then displaces a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction. A patent for a related compound, 3-methoxy-4-hydroxyphenylacetonitrile, describes a similar etherification step in the synthesis of a pharmaceutical. google.comgoogle.com
Esterification : Esters can be formed by reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride (B1165640). The Fischer esterification method, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is generally not efficient for phenols. Instead, reacting the phenol with an acyl chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) is the preferred method.
The table below outlines the expected reactants and products for these transformations.
| Reaction Type | Reagents | Product Name Example |
| Etherification | 1. K₂CO₃2. Methyl Iodide (CH₃I) | 2-(Cyanomethyl)-5,6-difluoroanisole |
| Esterification | Acetic Anhydride, Pyridine | 2-(Cyanomethyl)-3,4-difluorophenyl acetate |
Hoesch Reaction and Related Condensations
The Hoesch reaction is a classical method for the synthesis of aryl ketones from nitriles and electron-rich aromatic compounds. In the context of this compound, the nitrile group can potentially act as the electrophilic component in an intramolecular Houben-Hoesch type reaction. This would involve the activation of the nitrile by a Lewis acid, followed by an intramolecular electrophilic attack on the electron-rich difluorinated phenol ring.
The reaction would be expected to proceed via the formation of a ketimine intermediate, which upon hydrolysis would yield a cyclic ketone. The regioselectivity of this intramolecular cyclization would be influenced by the directing effects of the hydroxyl and fluoro substituents on the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. Given the substitution pattern, the cyclization would likely occur at the position ortho to the hydroxyl group, leading to the formation of a five-membered ring.
| Reactant | Reagents | Expected Product | Reaction Type |
| This compound | Lewis Acid (e.g., ZnCl₂), HCl | 4,5-Difluoro-2-imino-2,3-dihydrobenzofuran-7-one (intermediate) | Intramolecular Houben-Hoesch Reaction |
| 4,5-Difluoro-2-imino-2,3-dihydrobenzofuran-7-one | H₂O | 4,5-Difluoro-2,3-dihydrobenzofuran-2,7-dione | Hydrolysis |
Reactivity of the Fluoro-Substituted Aromatic Ring
The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.
In this compound, the aromatic ring is substituted with both activating (hydroxyl) and deactivating (fluoro) groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The two fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, making them ortho-, para-directors.
| Electrophile | Expected Product(s) | Directing Influence |
| Br₂ | 5-Bromo-3,4-difluoro-2-hydroxyphenylacetonitrile | -OH group directs ortho |
| HNO₃/H₂SO₄ | 3,4-Difluoro-2-hydroxy-5-nitrophenylacetonitrile | -OH group directs ortho |
| SO₃/H₂SO₄ | 3,4-Difluoro-2-hydroxy-5-(sulfonic acid)phenylacetonitrile | -OH group directs ortho |
The presence of two electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions. The reaction is further facilitated by the presence of the nitrile group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance.
The positions of nucleophilic attack would be at the carbon atoms bearing the fluorine atoms. The regioselectivity would depend on the relative ability of the surrounding groups to stabilize the intermediate carbanion. Attack at the C-4 position would be favored due to the para-relationship with the electron-withdrawing nitrile group, which can effectively delocalize the negative charge.
| Nucleophile | Expected Product | Position of Attack |
| CH₃O⁻ | 3-Fluoro-2-hydroxy-4-methoxyphenylacetonitrile | C-4 |
| NH₃ | 4-Amino-3-fluoro-2-hydroxyphenylacetonitrile | C-4 |
| R₂NH | 4-(Dialkylamino)-3-fluoro-2-hydroxyphenylacetonitrile | C-4 |
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this compound, the hydroxyl group is a potent directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium, would be expected to result in regioselective deprotonation at the position ortho to the hydroxyl group.
The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. This methodology provides a route to specifically functionalize the C-3 position of the aromatic ring, which might be difficult to achieve through other substitution reactions.
| Reagents | Intermediate | Electrophile | Product |
| 1. n-BuLi, 2. Electrophile | 3-Lithio-4,5-difluoro-2-hydroxyphenylacetonitrile | CO₂ | 3-Carboxy-4,5-difluoro-2-hydroxyphenylacetonitrile |
| 1. n-BuLi, 2. Electrophile | 3-Lithio-4,5-difluoro-2-hydroxyphenylacetonitrile | (CH₃)₃SiCl | 4,5-Difluoro-2-hydroxy-3-(trimethylsilyl)phenylacetonitrile |
| 1. n-BuLi, 2. Electrophile | 3-Lithio-4,5-difluoro-2-hydroxyphenylacetonitrile | I₂ | 4,5-Difluoro-2-hydroxy-3-iodophenylacetonitrile |
Cyclization and Rearrangement Reactions
The structural features of this compound, namely the ortho-relationship between the hydroxyl and cyanomethyl groups, make it a suitable precursor for the synthesis of heterocyclic scaffolds.
Base-mediated intramolecular cyclization of this compound can lead to the formation of benzofuranone derivatives. The reaction would proceed via the deprotonation of the hydroxyl group, followed by nucleophilic attack of the resulting phenoxide onto the carbon of the nitrile group. Subsequent tautomerization of the initially formed imine would yield the more stable benzofuranone ring system.
This cyclization provides an efficient route to fluorinated benzofuranones, which are valuable building blocks in medicinal chemistry and materials science.
| Base | Intermediate | Final Product |
| NaH | Sodium 2-(cyanomethyl)-3,4-difluorophenoxide | 7-Amino-5,6-difluorobenzofuran-2(3H)-one |
| K₂CO₃ | Potassium 2-(cyanomethyl)-3,4-difluorophenoxide | 7-Amino-5,6-difluorobenzofuran-2(3H)-one |
| Et₃N | Triethylammonium 2-(cyanomethyl)-3,4-difluorophenoxide | 7-Amino-5,6-difluorobenzofuran-2(3H)-one |
Intramolecular Cyclizations
The structure of this compound, featuring a hydroxyl group ortho to a cyanomethyl substituent, is well-suited for intramolecular cyclization reactions. The most probable transformation under basic conditions is the formation of a five-membered heterocyclic ring, leading to a substituted benzofuran (B130515). This type of reaction, involving the cyclization of an ortho-hydroxyphenylacetonitrile derivative, is a known route to 3-aminobenzofurans.
Base-Mediated Intramolecular Cyclization (Thorpe-Ziegler Type Reaction):
The intramolecular cyclization of this compound is anticipated to proceed via a base-mediated mechanism, analogous to the Thorpe-Ziegler reaction. In this process, a base abstracts the acidic proton from the α-carbon of the nitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular fashion. The subsequent tautomerization of the resulting imine leads to the formation of a stable enamine, which in this case is a 3-aminobenzofuran derivative.
The expected product from the intramolecular cyclization of this compound is 3-amino-6,7-difluorobenzofuran .
Table 1: Plausible Intramolecular Cyclization of this compound
| Reactant | Reagent/Condition | Product | Reaction Type |
| This compound | Base (e.g., NaH, K2CO3) | 3-amino-6,7-difluorobenzofuran | Intramolecular Cyclization / Thorpe-Ziegler Reaction |
Oxidation Reactions
The oxidation of this compound can potentially occur at several sites: the phenolic hydroxyl group, the benzylic carbon of the acetonitrile (B52724) moiety, or the aromatic ring itself. The outcome of the oxidation would be highly dependent on the nature of the oxidizing agent employed.
Oxidation of the Phenolic Hydroxyl Group:
Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones or polymeric materials. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) could potentially oxidize the hydroxyl group. However, the presence of other reactive sites, particularly the benzylic position, might lead to a mixture of products. Milder oxidizing agents might selectively target the phenol. For example, oxidation of phenolic compounds can sometimes lead to dimerization or polymerization.
Oxidation of the Benzylic Carbon:
The benzylic carbon in the cyanomethyl group (-CH₂CN) is activated by the adjacent aromatic ring and the nitrile group. Strong oxidizing agents often target such benzylic positions, potentially leading to the formation of a carbonyl group. If the benzylic carbon were to be oxidized, it could lead to the formation of 3,4-difluoro-2-hydroxyphenylglyoxylonitrile. However, such a reaction would likely require specific conditions to avoid side reactions involving the phenol group.
Oxidative Cyclization:
In some cases, oxidation can promote cyclization. Oxidative cyclization reactions have been reported for the synthesis of benzofurans from other precursors. For this compound, an oxidative process could potentially facilitate the formation of the benzofuran ring system through a different mechanism than the base-mediated cyclization, possibly involving radical intermediates.
Due to the lack of specific experimental studies on the oxidation of this compound, the following table outlines potential oxidation products based on the general reactivity of the functional groups present.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) | Comments |
| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Mixture of products, including potential ring-opened products or polymeric materials. | The reaction is likely to be non-selective due to multiple reactive sites. |
| Mild Oxidants (e.g., Fremy's salt) | 3,4-Difluoro-1,2-benzoquinone-6-acetonitrile | Oxidation of the phenol to a quinone. |
| Benzylic Oxidants (e.g., SeO₂) | 3,4-Difluoro-2-hydroxyphenylglyoxylonitrile | Selective oxidation of the benzylic carbon is challenging in the presence of a phenol. |
Derivatives and Analogs of 3,4 Difluoro 2 Hydroxyphenylacetonitrile
Synthesis of Substituted Phenylacetonitrile (B145931) Analogs
The synthesis of analogs of 3,4-Difluoro-2-hydroxyphenylacetonitrile involves established and innovative chemical transformations. While direct synthesis of this specific compound is not widely reported, analogous reactions with related phenylacetonitriles provide a basis for potential synthetic routes.
The methylene (B1212753) group of the acetonitrile (B52724) side chain is activated by the adjacent nitrile and phenyl groups, making it susceptible to deprotonation and subsequent alkylation. This reactivity allows for the introduction of various substituents, leading to a wide array of derivatives.
Base-promoted α-alkylation is a common strategy for modifying the acetonitrile side chain. Strong bases such as potassium tert-butoxide can be used to deprotonate the benzylic carbon, followed by reaction with an alkyl halide to introduce the desired alkyl group. This method has been successfully applied to various arylacetonitriles and alcohols. Another approach involves nickel-catalyzed α-allylation of phenylacetonitriles with allylic alcohols, providing a clean and efficient method for introducing allyl groups.
Michael additions represent another avenue for side-chain modification. Phenylacetonitrile and its derivatives can undergo Michael-type condensations with α,β-unsaturated esters, ketones, and nitriles, typically under the influence of sodium alkoxides in alcoholic or ethereal solvents. lehigh.edu
The following table summarizes potential modifications at the acetonitrile side chain based on analogous reactions:
| Reaction Type | Reagents and Conditions | Potential Product |
| α-Alkylation | 1. Base (e.g., KOtBu) 2. Alkyl halide (R-X) | 2-(3,4-Difluoro-2-hydroxyphenyl)-2-alkylacetonitrile |
| α-Allylation | Ni(cod)₂/dppf, Allyl alcohol, Methanol, 80 °C | 2-(3,4-Difluoro-2-hydroxyphenyl)-2-allylacetonitrile |
| Michael Addition | α,β-Unsaturated compound, Base (e.g., NaOR) | Adduct of this compound |
The phenolic hydroxyl group is another key site for functionalization, allowing for the synthesis of ethers and esters. These modifications can significantly alter the physicochemical properties of the parent molecule.
O-alkylation of phenols is a well-established transformation. Reagents such as cesium fluoride (B91410) on Celite can be used to efficiently catalyze the reaction between phenols and alkyl, acyl, or benzoyl halides in acetonitrile. This method provides a practical route to aromatic ethers and esters. For fluorinated phenols, specific conditions may be required to achieve high yields and selectivity.
Selective acylation of phenolic hydroxyl groups in the presence of other hydroxyl groups can be achieved using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. researchgate.net This method offers high selectivity for the phenolic hydroxyl group over alcoholic hydroxyls.
The following table outlines potential modifications of the phenolic hydroxyl group:
| Reaction Type | Reagents and Conditions | Potential Product |
| O-Alkylation | Alkyl halide (R-X), CsF-Celite, Acetonitrile | 2-(Cyanomethyl)-5,6-difluoro-1-(alkoxy)benzene |
| O-Acylation | Acyl halide (RCOX), CsF-Celite, Acetonitrile | 2-(Cyanomethyl)-5,6-difluorophenyl acetate |
| Selective Acylation | Vinyl carboxylate, Rubidium fluoride | 2-(Cyanomethyl)-5,6-difluorophenyl ester |
The synthesis of analogs with different fluorine substitution patterns, such as 2,3-difluoro or 3,5-difluoro isomers, would require starting from appropriately substituted precursors. The synthesis of 3,5-dichloro-2,4-difluoronitrobenzene, for instance, starts from 2,4-difluoronitrobenzene (B147775) and involves a chlorination step. google.com A similar strategy of starting with a differently fluorinated nitrobenzene (B124822) could potentially be adapted to synthesize other difluoro-2-hydroxyphenylacetonitrile isomers.
Nucleophilic aromatic substitution (SNAr) reactions on substituted difluorobenzene derivatives are a key strategy for introducing functional groups. The regioselectivity of these reactions can be highly dependent on the reaction medium and the nature of the substituents already present on the ring. researchgate.net
The table below presents potential starting materials for the synthesis of different difluoro-2-hydroxyphenylacetonitrile isomers:
| Isomer | Potential Starting Material |
| 2,3-Difluoro-2-hydroxyphenylacetonitrile | 2,3-Difluoronitrobenzene derivative |
| 3,5-Difluoro-2-hydroxyphenylacetonitrile | 3,5-Difluoronitrobenzene derivative |
Structural Design Principles for Functional Derivatives
The design of functional derivatives of this compound is guided by structure-activity relationship (SAR) principles. While specific SAR studies on this compound are not extensively documented, general principles from related classes of compounds can be applied.
SAR studies on 2-phenylaminophenylacetic acid derivatives have shown that structural changes, such as the introduction of alkyl and halogen substituents, can have a pronounced effect on their biological activity and toxicity. nih.govresearchgate.net Lipophilicity and the angle of twist between phenyl rings were identified as crucial parameters for activity. researchgate.net Similarly, for derivatives of this compound, modifications to the fluorine substitution pattern, the phenolic hydroxyl group, and the acetonitrile side chain would be expected to influence properties such as binding affinity to biological targets and metabolic stability.
Quantitative structure-activity relationship (QSAR) models can be employed to correlate the physicochemical properties of derivatives with their biological activity. Such models have been used to understand the enantioselectivity of enzymes and to predict the activity of various compound series. rsc.org
Regioselective Synthesis of Derivatives
The regioselective synthesis of derivatives is crucial for controlling the precise placement of functional groups on the aromatic ring. For a trisubstituted benzene (B151609) ring like that in this compound, the directing effects of the existing substituents (two fluorine atoms and a hydroxyl group) will govern the position of further electrophilic or nucleophilic attack.
In nucleophilic aromatic substitution reactions of difluorobenzene derivatives, the regioselectivity can be controlled by the choice of solvent and reaction conditions. For example, the reaction of 2,4-difluoroacetophenone with morpholine (B109124) can be tuned to be either para-selective or ortho-selective by changing the deep eutectic solvent medium. researchgate.net
For the regioselective functionalization of the 1,2,4-trisubstituted difluorobenzene core, methods involving the generation of aryne intermediates from aryl(Mes)iodonium salts have been developed for the synthesis of 1,2,3,4-tetrasubstituted arenes. nih.gov Such advanced synthetic strategies could potentially be applied to achieve regioselective derivatization of this compound.
Theoretical and Computational Investigations of 3,4 Difluoro 2 Hydroxyphenylacetonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure of 3,4-Difluoro-2-hydroxyphenylacetonitrile. These computational methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. The presence of two fluorine atoms, a hydroxyl group, and a cyanomethyl group on the benzene (B151609) ring significantly influences the electronic landscape.
The hydroxyl group (-OH) acts as a strong π-donor through its lone pair electrons, enriching the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the cyanomethyl group (-CH₂CN) is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atom and the sp-hybridized carbon of the nitrile.
DFT calculations can be used to compute various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties. For fluorinated aromatic compounds, it has been observed that fluorine substitution can lower the energy of the π-orbitals. nih.govacs.org
An electrostatic potential map would visually represent the electron distribution, highlighting electron-rich regions (typically around the oxygen and nitrogen atoms) and electron-deficient regions (often associated with the hydrogen atoms and the carbon atoms bonded to the fluorines). This information is valuable for predicting sites of electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of Substituted Aromatic Compounds from DFT Studies
| Property | Effect of Fluorine Substitution | Effect of Hydroxyl Substitution | Effect of Cyanomethyl Substitution |
| Electron Density on Ring | Inductive withdrawal (-I), Mesomeric donation (+M) | Mesomeric donation (+M) | Inductive withdrawal (-I) |
| HOMO Energy | Generally lowered | Generally raised | Generally lowered |
| LUMO Energy | Generally lowered | Slightly affected | Generally lowered |
| HOMO-LUMO Gap | Can be modulated | Generally decreased | Can be modulated |
This table is illustrative and based on general principles of substituent effects on aromatic rings. Actual values would require specific DFT calculations for this compound.
Conformation Analysis and Stereochemical Behavior
Computational methods, such as potential energy surface (PES) scans, can be employed to determine the most stable conformations. For the hydroxyl group, the key dihedral angle is that between the H-O bond and the plane of the ring. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine atom at the 3-position could potentially stabilize a specific planar conformation.
Similarly, the cyanomethyl group has rotational freedom around the C-C bond connecting it to the benzene ring. The steric and electronic interactions between the cyano group and the adjacent hydroxyl and fluorine substituents will dictate the preferred orientation. The presence of fluorine can introduce steric hindrance that influences the three-dimensional arrangement of atoms. acs.org
Fluorine's high electronegativity can also lead to conformational preferences through electrostatic interactions. nih.gov For example, the gauche effect, where a gauche conformation is more stable than the anti-conformation, has been observed in fluorinated systems. While this is more pronounced in aliphatic chains, similar electrostatic interactions can influence the orientation of the cyanomethyl group.
The stereochemical behavior of this molecule is largely defined by the fixed positions of the substituents on the aromatic ring. As it is an achiral molecule, there are no stereoisomers to consider. However, the specific arrangement of the fluorine and hydroxyl groups creates a distinct electronic and steric environment on each side of the molecule, which could be crucial for its interaction with biological targets.
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies can provide detailed insights into the potential reaction mechanisms involving this compound. The nitrile group, in particular, is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgpressbooks.pubchemistrysteps.com
Computational chemistry allows for the exploration of reaction pathways and the characterization of transition states. For instance, the hydrolysis of the nitrile to a carboxylic acid can proceed under acidic or basic conditions. libretexts.orgpressbooks.pub Theoretical calculations can model the step-by-step mechanism, including the initial protonation or nucleophilic attack, the formation of an amide intermediate, and its subsequent hydrolysis. The Gibbs free energy of activation for each step can be calculated to determine the rate-limiting step of the reaction.
The cyanomethyl group can also be involved in radical reactions. For example, the abstraction of a hydrogen atom from the methylene (B1212753) bridge can generate a cyanomethyl radical. nih.govencyclopedia.pubrsc.orgrsc.org Computational studies can model the thermodynamics and kinetics of such radical formation and its subsequent reactions, such as addition to unsaturated systems.
Transition state analysis is a critical component of these studies. By locating the transition state structure on the potential energy surface, chemists can understand the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. Properties of the transition state, such as bond lengths and angles, can reveal the degree of bond formation and breaking at this critical point. For reactions involving nitriles, the transition state often involves the approach of a nucleophile to the electrophilic carbon of the cyano group. acs.org
Molecular Modeling and Docking Studies with Theoretical Targets
Molecular modeling and docking are powerful in silico tools used to predict how a small molecule like this compound might interact with a biological target, typically a protein. nih.govmdpi.com This approach is fundamental in drug discovery for identifying potential therapeutic targets and for lead optimization.
The first step in such a study would be to identify potential theoretical targets. This can be done through ligand-based or structure-based approaches. creative-biolabs.com A ligand-based approach would involve searching for known bioactive molecules that are structurally similar to this compound. If such molecules exist, their known biological targets could be considered as potential targets for the compound . A structure-based approach, often called inverse docking, involves screening the compound against a library of protein structures to identify those to which it binds with high affinity. koreascience.kr
Once a theoretical target is identified, molecular docking simulations can be performed. These simulations place the ligand (this compound) into the binding site of the receptor (the protein) and predict the preferred binding orientation and affinity. The scoring functions used in docking programs estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov
The predicted binding mode can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrile group can also participate in hydrogen bonding, and the fluorine atoms can form halogen bonds or other electrostatic interactions. acs.org The difluorinated phenyl ring can engage in hydrophobic or π-stacking interactions with amino acid residues in the binding pocket.
Table 2: Potential Intermolecular Interactions in Molecular Docking
| Functional Group | Potential Interaction Type |
| Hydroxyl (-OH) | Hydrogen bond donor/acceptor |
| Nitrile (-CN) | Hydrogen bond acceptor, dipole-dipole |
| Fluorine (-F) | Halogen bond, dipole-dipole, hydrophobic |
| Aromatic Ring | π-π stacking, hydrophobic interactions |
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their characterization and identification.
NMR Spectroscopy: Density functional theory (DFT) is widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govrsc.orgmdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when empirical scaling factors are applied. nih.gov For this compound, predicting the ¹⁹F NMR spectrum would be particularly important for confirming the positions of the fluorine atoms. The predicted ¹H and ¹³C spectra would help in assigning the signals for the aromatic and cyanomethyl protons and carbons.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. scielo.org.zanih.gov These calculated frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, specific peaks can be assigned to functional groups. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, C-F stretching modes, and various C-H and C=C stretching and bending modes of the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λ_max). The electronic transitions in this compound would likely be of the π → π* type, associated with the aromatic system.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Key Feature | Predicted Range/Value |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm |
| Methylene Protons | δ 3.5 - 4.0 ppm | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |
| Nitrile Carbon | δ 115 - 125 ppm | |
| ¹⁹F NMR | Aromatic Fluorines | δ -120 to -150 ppm |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ |
| C≡N Stretch | 2240 - 2260 cm⁻¹ | |
| C-F Stretch | 1100 - 1400 cm⁻¹ | |
| UV-Vis | λ_max (π → π*) | 270 - 290 nm |
Note: These are estimated values based on typical ranges for similar functional groups and would require specific calculations for accurate prediction.
Fluorine Effects on Molecular Properties and Reactivity
The incorporation of fluorine atoms into organic molecules can have profound effects on their physical, chemical, and biological properties. tandfonline.comresearchgate.netresearchgate.net In the case of this compound, the two fluorine atoms significantly modulate its molecular properties and reactivity.
Electronic Effects: As previously discussed, fluorine's strong electron-withdrawing nature alters the electron distribution in the aromatic ring. minia.edu.eg This can affect the acidity of the hydroxyl group, making it a stronger acid compared to its non-fluorinated analog. The increased acidity is due to the stabilization of the corresponding phenoxide anion by the inductive effect of the fluorine atoms. Fluorination can also enhance the hydrogen bond donating capacity of the phenolic hydroxyl group. brighton.ac.uk
Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. This can have a significant impact on its solubility, membrane permeability, and pharmacokinetic properties if it were to be considered as a drug candidate. tandfonline.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. tandfonline.com Therefore, fluorination is a common strategy in medicinal chemistry to block sites of metabolism and increase the half-life of a drug.
Binding Interactions: Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and halogen bonds. acs.org These interactions can contribute to the binding affinity of the molecule to a biological target. The altered electronic nature of the aromatic ring due to fluorination can also influence π-stacking interactions. rsc.org
Reactivity: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the conditions for such reactions are typically harsh. The reactivity of the cyanomethyl and hydroxyl groups can also be subtly influenced by the electronic effects of the fluorine substituents.
Emerging Applications and Research Frontiers of 3,4 Difluoro 2 Hydroxyphenylacetonitrile in Chemical and Material Sciences
Role as Synthetic Intermediates in Organic Synthesis
The 2-hydroxyphenylacetonitrile framework is a valuable scaffold in organic chemistry, and the addition of fluorine atoms is known to modulate chemical reactivity and physiological properties. Phenylacetonitriles are widely recognized as useful intermediates in the synthesis of complex organic molecules, including dyes and pharmaceuticals. google.com
Precursors for Complex Molecular Architectures
The structure of 3,4-Difluoro-2-hydroxyphenylacetonitrile features multiple reactive sites, making it a promising precursor for more complex molecules. The methylene (B1212753) (-CH₂-) group situated between the aromatic ring and the nitrile is an "active methylene unit". Its protons are acidic, facilitating a range of carbon-carbon bond-forming reactions. This allows the compound to serve as a key C₂ synthon, enabling the construction of larger molecular frameworks. Furthermore, the nitrile group itself can be hydrolyzed or reduced to introduce carboxylic acid or amine functionalities, respectively, opening pathways to diverse derivatives.
Building Blocks for Heterocyclic Chemistry (e.g., Benzofuranones)
Heterocyclic compounds form the core of many pharmaceuticals and biologically active natural products. oregonstate.edu The 2-hydroxyphenylacetonitrile moiety is particularly well-suited for the synthesis of oxygen-containing heterocycles like benzofuranones. The proximity of the hydroxyl group to the cyanomethyl substituent allows for intramolecular cyclization reactions. While specific methods using the 3,4-difluoro derivative are not detailed in the literature, general strategies for synthesizing benzofuranones often involve the cyclization of α-phenoxycarbonyl compounds or reactions of substituted phenols. oregonstate.edunih.gov The reactivity of 2-hydroxyphenylacetonitrile analogues suggests they can be key starting materials for such valuable heterocyclic systems.
Applications in Proteomics Research as Reagents
In the field of proteomics, which involves the large-scale study of proteins, fluorine-containing reagents are gaining prominence. researchgate.net Fluorine offers unique properties that are highly advantageous for protein structural analysis. researchgate.net The incorporation of fluorine into a molecule can enhance its cell permeability and metabolic stability. nih.gov
Given these precedents, this compound could serve as a foundational structure for novel proteomics reagents. The presence of two fluorine atoms provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, which can be used to investigate protein conformation, interactions, and dynamics. researchgate.net The hydroxyl group offers a potential site for conjugation to biomolecules, allowing the difluorophenyl group to be used as a tag to probe protein structure and function in its native environment. Fluorinated aryl groups have been shown to stabilize reactive intermediates in photoaffinity labeling, a technique used to map binding sites, suggesting another potential application pathway for derivatives of this compound. nih.gov
Potential in Material Science Applications
The unique electronic and physical properties conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. man.ac.uk These properties include high thermal stability, chemical resistance, and unique optical and electronic characteristics. nih.govresearchgate.net
Design of Luminescent Materials (e.g., Aggregation-Induced Emission, AIE)
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit light intensely upon aggregation. researchgate.net This effect is often observed in molecules with rotatable parts, such as phenyl rings, where the restriction of intramolecular motion in the aggregated state blocks non-radiative decay pathways and activates fluorescence. The structure of this compound, with its rotatable phenyl group, fits the general profile of a potential AIE-active molecule (AIEgen).
Fluorination can further influence luminescence by altering the electronic properties of the aromatic system and promoting specific intermolecular interactions, such as π–π stacking, which are crucial in the design of AIE materials. nih.gov Therefore, this compound could serve as a building block for novel fluorinated AIEgens for applications in optoelectronic devices, chemical sensors, and biological imaging. researchgate.netnih.gov
Polymer Synthesis and Property Modification
Fluorinated polymers are a class of high-performance materials known for their exceptional properties. plasticsengineering.org The presence of fluorine in a polymer structure can significantly enhance thermal stability, chemical inertness, weather resistance, and hydrophobicity. nih.govresearchgate.net this compound possesses a hydroxyl group that can act as a reactive site for polymerization. It could potentially be used as a monomer or co-monomer in the synthesis of specialty polymers like polyesters or polyethers.
Incorporating the difluorophenylacetonitrile moiety into a polymer backbone would introduce the unique properties associated with fluorination. For instance, the strong carbon-fluorine bond can lead to materials with superior durability and resistance to degradation. plasticsengineering.org Furthermore, fluorinated nitriles are being explored as components in advanced electrolyte systems for batteries, where they can improve interfacial stability and performance. acs.orgresearchgate.net This suggests that polymers derived from or containing this compound could find use in advanced energy storage or electronic applications.
Photoaffinity Labeling Reagents
Photoaffinity labeling is a powerful technique used to identify and study non-covalent interactions between molecules, such as a ligand and its protein target. ias.ac.innih.gov This method involves a photo-reactive group that, upon activation by light, forms a covalent bond with interacting molecules in close proximity. nih.gov The design of effective photoaffinity labels requires careful consideration of the photoreactive group, the ligand that provides binding specificity, and often a reporter tag for detection and analysis. rsc.org
The scaffold of this compound could theoretically be elaborated into a photoaffinity labeling reagent. The phenyl ring is a common structural motif in many biologically active molecules and could serve as the recognition element. The fluorine atoms can enhance binding affinity and metabolic stability, while the hydroxyl and nitrile groups offer synthetic handles for the introduction of a photo-reactive moiety and a reporter group.
Table 1: Potential Modifications of this compound for Photoaffinity Labeling
| Functional Group | Potential Modification for Photoaffinity Labeling | Purpose |
| Phenyl Ring | Introduction of an azido (B1232118) (-N₃) or diazirine group | To serve as a photo-activatable cross-linking agent. |
| Hydroxyl Group (-OH) | Attachment of a reporter tag (e.g., biotin (B1667282), fluorophore) via an ether or ester linkage | To enable detection, visualization, and isolation of the labeled biomolecule. |
| Nitrile Group (-CN) | Can be retained for its electronic properties or potentially reduced to an amine for further functionalization. | To modulate the electronic character of the molecule or provide an alternative site for reporter tag attachment. |
The introduction of a photo-reactive group, such as an azide (B81097) or a diazirine, onto the difluorinated phenyl ring would be a key synthetic step. Upon UV irradiation, these groups generate highly reactive nitrenes or carbenes, respectively, which can form covalent bonds with nearby amino acid residues of a target protein. researchgate.net The strategic placement of the fluorine atoms on the phenyl ring could also influence the reactivity and insertion profile of the generated reactive species.
Chemical Biology Probes for Investigating Molecular Interactions (e.g., with enzymes)
Chemical biology probes are small molecules designed to study and manipulate biological processes. These tools have become indispensable for understanding the roles of proteins and other biomolecules in both healthy and diseased states. The structure of this compound suggests its potential as a core structure for the development of such probes, particularly for investigating molecular interactions with enzymes.
A significant challenge in drug discovery is the identification of the cellular targets of a bioactive compound. Chemical probes based on the structure of a compound of interest can be instrumental in this process. A derivative of this compound could be designed as a probe for target identification by incorporating a "clickable" handle, such as an alkyne or an azide. This would allow for the use of bio-orthogonal chemistry to attach reporter molecules for visualization or affinity purification of the target protein.
Table 2: Conceptual Design of a this compound-Based Target Identification Probe
| Probe Component | Derived from this compound | Function |
| Recognition Element | The 3,4-difluoro-2-hydroxyphenyl scaffold | Binds to the putative protein target. |
| Reactive Group | A photo-activatable group (e.g., diazirine) installed on the phenyl ring | Covalently links the probe to its target upon UV irradiation. |
| Bio-orthogonal Handle | An alkyne or azide attached via the hydroxyl group | Allows for the subsequent attachment of a reporter tag (e.g., biotin for affinity purification, or a fluorophore for imaging) via a click reaction. |
Should a derivative of this compound be found to inhibit a particular enzyme, its structure could be further modified to create probes for studying the mechanism of inhibition. For example, by attaching a fluorophore to the molecule, it could be used in fluorescence-based assays to monitor enzyme activity and inhibitor binding in real-time.
The fluorine atoms on the phenyl ring could play a crucial role in these potential applications. The carbon-fluorine bond is highly polarized and can participate in specific interactions with enzyme active sites, potentially leading to enhanced binding affinity and selectivity. Furthermore, the presence of fluorine can alter the acidity of the neighboring hydroxyl group, which could be important for interactions with catalytic residues in an enzyme's active site.
In one hypothetical scenario, a photo-inactivator based on this scaffold could be designed. In such a probe, the this compound core would direct the molecule to the enzyme's active site. Upon photo-activation, a reactive group would covalently modify the active site, leading to irreversible inhibition. This would allow for the precise identification of the amino acid residues involved in binding and catalysis, providing valuable insights into the enzyme's mechanism.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
While methods for synthesizing substituted phenylacetonitriles exist, a key challenge lies in developing routes to 3,4-Difluoro-2-hydroxyphenylacetonitrile that are not only efficient but also adhere to the principles of green chemistry. Current multi-step syntheses often involve harsh reagents, stoichiometric activators, and significant solvent waste. Future research should prioritize the development of catalytic and environmentally benign methodologies.
Key areas for investigation include:
Catalytic Cyanomethylation: Investigating direct C-H cyanomethylation of 3,4-difluorophenol (B1294555) derivatives, bypassing the need for pre-functionalized starting materials like benzyl (B1604629) halides. This could involve transition-metal catalysis (e.g., Palladium, Copper) or photoredox catalysis.
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers enhanced safety, better control over reaction parameters (temperature, pressure), and potential for facile scaling-up, which is crucial for industrial applications.
Green Solvents and Catalysts: Exploring the use of ionic liquids, deep eutectic solvents, or aqueous systems to replace traditional volatile organic solvents. researchgate.netrsc.org For instance, novel routes using recyclable ionic liquids that act as both solvent and catalyst could significantly simplify reaction workup and reduce waste. researchgate.netrsc.org The development of reusable solid acid catalysts or bimetallic catalysts could also offer a sustainable alternative to homogeneous systems. researchgate.net
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Area |
| Catalytic C-H Cyanomethylation | High atom economy, reduced number of synthetic steps. | Regioselectivity on the electron-rich phenol (B47542) ring, catalyst stability. | Organometallic Chemistry, Photoredox Catalysis |
| Continuous Flow Synthesis | Improved safety and scalability, precise reaction control. | Reactor design and optimization, potential for clogging. | Chemical Engineering, Process Chemistry |
| Ionic Liquid-Based Routes | Recyclable reaction media, potential for enhanced reactivity. researchgate.netrsc.org | High cost of ionic liquids, viscosity issues, product separation. | Green Chemistry, Solvent Chemistry |
| Solid-Supported Catalysis | Ease of catalyst recovery and reuse, simplified purification. researchgate.net | Catalyst leaching, lower activity compared to homogeneous counterparts. | Heterogeneous Catalysis, Material Science |
Exploration of Novel Reactivity Pathways for Diversification
The three key functional groups of this compound—the nitrile, the phenolic hydroxyl, and the activated aromatic ring—offer a multitude of possibilities for chemical derivatization. Future work should systematically explore these reaction pathways to generate a diverse library of novel compounds for various applications.
Potential avenues for exploration include:
Nitrile Group Transformations: Beyond simple hydrolysis to the corresponding phenylacetic acid, the nitrile group can be converted into tetrazoles (bioisosteres for carboxylic acids), amides, amines (via reduction), and various heterocyclic systems.
Hydroxyl Group Derivatization: The phenolic hydroxyl group is a handle for introducing a wide range of functionalities through etherification, esterification, or conversion to a triflate for cross-coupling reactions. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Aromatic Ring Functionalization: While the ring is already substituted, further functionalization via electrophilic or nucleophilic aromatic substitution could be explored. The directing effects of the existing substituents will govern the regioselectivity of these reactions.
α-Carbon Reactivity: The methylene (B1212753) group adjacent to the nitrile is activated and can be deprotonated to form a carbanion. This nucleophile can participate in alkylation, acylation, and condensation reactions, allowing for the construction of more complex carbon skeletons. thegoodscentscompany.com Palladium-catalyzed α-alkenylation, for example, could yield substituted aryl acrylonitriles, which are valuable precursors in medicinal chemistry. nih.gov
Advanced Computational Studies for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting and rationalizing the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies can offer profound insights into its electronic structure, reactivity, and potential interactions with biological targets or materials.
Future computational projects could focus on:
Density Functional Theory (DFT) Calculations: Using DFT to map the electron density distribution, calculate molecular orbital energies (HOMO-LUMO), and predict sites for electrophilic and nucleophilic attack. nih.gov This can help rationalize observed reactivity and predict the outcome of new reactions. researchgate.net
Predicting Spectroscopic Properties: Computing NMR chemical shifts (especially ¹⁹F NMR), IR frequencies, and other spectroscopic data to aid in the characterization of the parent compound and its derivatives. nih.gov Computational methods have shown high accuracy in predicting ¹⁹F NMR spectra for complex fluorinated molecules. nih.gov
Reaction Mechanism Elucidation: Modeling transition states and reaction pathways to understand the mechanisms of key synthetic transformations. This can help in optimizing reaction conditions to improve yields and selectivity.
Molecular Docking and QSAR: For derivatives synthesized for biological applications, computational docking can predict binding modes and affinities to protein targets. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent compounds. The electron-withdrawing nature of fluorine can significantly influence π-system interactions, a factor that is critical to model accurately. nih.gov
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, charge distribution, and frontier molecular orbitals. nih.govemerginginvestigators.org | Prediction of reactive sites, understanding substituent effects. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra. | Insight into electronic transitions and photophysical properties. |
| NICS (Nucleus-Independent Chemical Shift) | Assessment of aromaticity. | Understanding the influence of fluorine and other substituents on the ring's aromatic character. acs.org |
| Molecular Dynamics (MD) Simulation | Simulating the behavior of derivatives in complex environments (e.g., water, binding pockets). | Insight into conformational preferences, solvation, and intermolecular interactions. nih.gov |
Expansion into New Areas of Chemical and Material Science
The unique combination of fluorine atoms and a polar hydroxyl group makes this compound an attractive scaffold for materials science. Fluorination is known to impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. acs.org
Promising research directions include:
Polymer Science: Use as a monomer or precursor for high-performance polymers. The resulting materials could exhibit enhanced thermal stability, low dielectric constants, or specific liquid crystalline phases. Its structural similarity to intermediates used for specialty polymers suggests its potential in this field. nbinno.com
Organic Electronics: Incorporation into molecules designed for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The fluorine substituents can tune the HOMO/LUMO energy levels and influence molecular packing in the solid state, which are critical parameters for device performance.
Liquid Crystals: The rigid, polar structure of derivatives could be exploited in the design of novel liquid crystalline materials. The difluoro-substitution pattern can significantly influence mesophase behavior and dielectric anisotropy.
Addressing Stereoselectivity in Synthesis of Advanced Derivatives
Introducing stereocenters into derivatives of this compound is a crucial step for its application in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. A significant future challenge is the development of methods to control stereoselectivity.
Key challenges and research opportunities include:
Asymmetric α-Alkylation: Developing catalytic enantioselective methods to alkylate the α-carbon. This could involve chiral phase-transfer catalysts or chiral metal complexes to control the facial selectivity of the incoming electrophile.
Stereoselective Reductions: For derivatives where the nitrile is transformed into other functional groups (e.g., ketones), developing stereoselective reduction methods to create chiral alcohols.
Organocatalysis: Employing chiral organocatalysts, such as phosphoric acids or amines, to catalyze enantioselective transformations of derivatives. acs.org For example, an enantioselective intramolecular aza-Michael reaction could be used to construct chiral heterocyclic systems. acs.org The development of such synthetic methodologies would greatly expand the utility of this compound as a starting material for complex, enantiomerically pure target molecules.
Q & A
Q. What are the standard synthetic routes for 3,4-Difluoro-2-hydroxyphenylacetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step fluorination and functional group protection. A plausible route starts with phenylacetonitrile derivatives, where fluorine atoms are introduced via electrophilic aromatic substitution (e.g., using BF₃ as a catalyst under inert atmosphere at 50°C) . The hydroxyl group at the 2-position requires protection (e.g., with tert-butyldimethylsilyl chloride) prior to fluorination to prevent side reactions. Yield optimization depends on stoichiometric control of fluorinating agents, temperature modulation (25–60°C), and post-reaction purification via column chromatography. Industrial-scale synthesis may employ automated reactors for precise control .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines).
- ¹H NMR : Identifies hydroxyl proton (δ 5–6 ppm, broad) and nitrile-adjacent methylene protons (δ 3–4 ppm).
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2250 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₅F₂NO, exact mass 169.03 g/mol). Cross-referencing with analogous compounds (e.g., 3,5-Difluorophenylacetonitrile) ensures accuracy .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential nitrile toxicity and volatile byproducts.
- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (silica gel).
- Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to identify reactive sites. The hydroxyl group’s electron-donating effect increases ortho/para reactivity, while fluorine’s electron-withdrawing effect directs substitutions to meta positions. Tools like AI-powered synthesis planners (e.g., Reaxys or Pistachio databases) predict feasible pathways by comparing with analogous systems (e.g., 3,5-Difluoro-4-hydroxybenzonitrile) .
Q. What strategies mitigate competing side reactions (e.g., nitrile reduction vs. fluorine substitution) during functionalization?
Methodological Answer:
- Selective Reagents : Use mild reducing agents (e.g., NaBH₄/CuI) to target nitrile-to-amine conversion without affecting fluorines.
- Protection-Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to avoid unwanted oxidation.
- Kinetic Control : Lower reaction temperatures (0–25°C) favor nitrile reduction over aromatic substitution.
- Catalytic Optimization : Pd/C or Ni catalysts enhance selectivity in hydrogenation reactions .
Q. How does the hydroxyl group influence electronic properties compared to non-hydroxylated analogs?
Methodological Answer: The hydroxyl group introduces resonance effects, increasing electron density at the ortho and para positions. Comparative studies with 3,5-Difluorophenylacetonitrile show:
- Hammett Constants : σₚ values shift from +0.06 (fluorine-only) to -0.37 (hydroxyl-fluorine), altering reaction kinetics.
- UV-Vis Spectroscopy : Bathochromic shifts indicate enhanced conjugation in hydroxylated derivatives.
- Electrochemical Analysis : Cyclic voltammetry reveals reduced oxidation potentials due to hydroxyl’s electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
